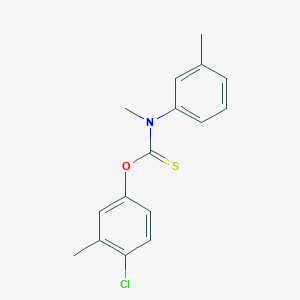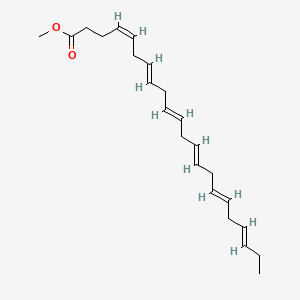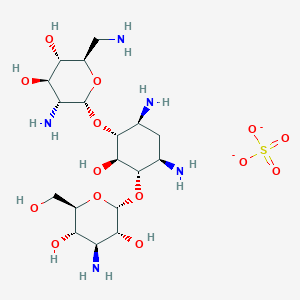
Flucarbazone-N-desmethyl 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flucarbazone-N-desmethyl 100 micrograms per milliliter in acetonitrile is a reference standard used primarily in the analysis of herbicides and their metabolites. This compound is a derivative of flucarbazone, a selective herbicide used to control grass weeds and some broad-leaved weeds in cereal crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flucarbazone-N-desmethyl involves several steps, starting from the parent compound flucarbazone. The process typically includes the demethylation of flucarbazone to produce the N-desmethyl derivative. This reaction is often carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of flucarbazone-N-desmethyl involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The compound is then dissolved in acetonitrile to create a standard solution with a concentration of 100 micrograms per milliliter .
Análisis De Reacciones Químicas
Types of Reactions
Flucarbazone-N-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of flucarbazone-N-desmethyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of flucarbazone-N-desmethyl depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Flucarbazone-N-desmethyl is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of herbicides and their metabolites.
Biology: It is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: It is used in toxicological studies to assess the safety and efficacy of herbicides.
Industry: It is used in the development and quality control of herbicide formulations
Mecanismo De Acción
The mechanism of action of flucarbazone-N-desmethyl involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, flucarbazone-N-desmethyl disrupts protein synthesis, leading to the death of susceptible plants. This mechanism is similar to that of other ALS-inhibiting herbicides .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to flucarbazone-N-desmethyl include other ALS-inhibiting herbicides such as:
- Imazapyr
- Imazethapyr
- Sulfometuron-methyl
- Chlorimuron-ethyl
Uniqueness
Flucarbazone-N-desmethyl is unique in its specific structure and its use as a reference standard in analytical chemistry. Its high solubility in acetonitrile and its stability make it particularly useful for precise and accurate measurements in various analytical applications .
Propiedades
IUPAC Name |
3-methoxy-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-4H-1,2,4-triazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O6S/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14/h2-5H,1H3,(H,17,20)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLXAFLIKQVXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)N1)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)




![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
